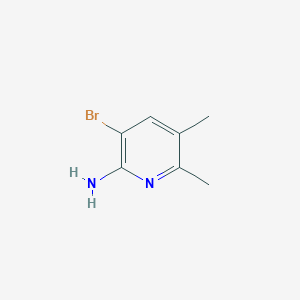

2-Amino-3-bromo-5,6-dimethylpyridine

説明

The exact mass of the compound 2-Amino-3-bromo-5,6-dimethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-bromo-5,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-5,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWHEZMEJMJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404795 | |

| Record name | 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161091-49-2 | |

| Record name | 2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A-Z Guide to 2-Amino-3-bromo-5,6-dimethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Amino-3-bromo-5,6-dimethylpyridine, a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. We will explore its fundamental physicochemical properties, outline a validated synthetic pathway with mechanistic insights, and discuss its strategic application in the development of biologically active molecules. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this versatile pyridine derivative.

Compound Identification and Core Properties

2-Amino-3-bromo-5,6-dimethylpyridine is a substituted pyridine derivative recognized for its utility as a chemical intermediate.[1] The strategic placement of the amino, bromo, and dimethyl functionalities on the pyridine ring creates a versatile scaffold for constructing more complex molecular architectures.[2][3]

Compound Identifiers:

-

Chemical Name: 3-bromo-5,6-dimethylpyridin-2-amine[4]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Weight | 201.07 g/mol | [1][5] |

| Appearance | Slight yellow to yellow crystalline powder | [1] |

| Purity | ≥ 98-99% (GC) | [1][5] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine is a critical process that ensures a high-purity starting material for subsequent reactions. A common and effective method is the direct electrophilic bromination of the corresponding aminopyridine precursor, 2-Amino-5,6-dimethylpyridine.

Rationale for Synthetic Strategy:

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution compared to benzene. However, the presence of the strongly activating amino group at the C2 position significantly increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions, making it susceptible to electrophilic attack. The methyl groups at C5 and C6 also provide a slight activating effect through hyperconjugation. The C3 position is sterically less hindered and electronically favored for bromination.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for 2-Amino-3-bromo-5,6-dimethylpyridine.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 2-Amino-5,6-dimethylpyridine and glacial acetic acid.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath. The low temperature is crucial to control the reaction's exothermicity and minimize the formation of poly-brominated side products.

-

Bromination: Add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential for homogenous mixing.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Neutralization: Once complete, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline powder.

Applications in Research and Drug Development

The unique arrangement of functional groups makes 2-Amino-3-bromo-5,6-dimethylpyridine a valuable intermediate in the synthesis of complex heterocyclic systems.

-

Pharmaceutical Development: This compound is a key building block for synthesizing various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The amino group can be used for building fused ring systems like imidazopyridines, while the bromo group is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties. This allows for extensive Structure-Activity Relationship (SAR) exploration.[3]

-

Agrochemical Chemistry: It is also utilized in the formulation of modern agrochemicals, contributing to the development of potent and selective pesticides and herbicides.[1][2]

-

Biochemical Research: The compound and its derivatives are used in studies involving enzyme inhibition and receptor binding, helping researchers to understand complex biological pathways and design new therapeutic strategies.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Amino-3-bromo-5,6-dimethylpyridine.

-

GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Conclusion

2-Amino-3-bromo-5,6-dimethylpyridine (CAS: 161091-49-2) is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its synthesis via electrophilic bromination is a well-established process, and its versatile structure provides a robust platform for the development of novel, biologically active compounds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855. PubChem. [Link]

-

Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

physical properties of 2-Amino-3-bromo-5,6-dimethylpyridine

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-bromo-5,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5,6-dimethylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical and spectroscopic properties is fundamental for its effective utilization, ensuring purity, consistent reactivity, and safety in handling. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines authoritative, field-proven methodologies for its empirical characterization. By synthesizing available data with established analytical principles, this document serves as a practical resource for researchers, enabling them to confidently assess and utilize this versatile chemical intermediate.

Molecular Identity and Core Physical Characteristics

2-Amino-3-bromo-5,6-dimethylpyridine (CAS No. 161091-49-2) is a heterocyclic aromatic amine.[1][2] The strategic placement of amino, bromo, and methyl functional groups on the pyridine ring imparts a unique electronic and steric profile, making it a valuable precursor in medicinal chemistry and material science.[1] While comprehensive data for this specific isomer is not extensively published, we can consolidate known information and draw reliable inferences from closely related analogues.

The foundational properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₉BrN₂ | [1][2] |

| Molecular Weight | 201.06 g/mol | [2] |

| CAS Number | 161091-49-2 | [1][2] |

| Appearance | Slight yellow to yellow crystalline powder | [1] |

| Purity (Typical) | ≥ 99% (by GC) | [1] |

| Canonical SMILES | CC1=C(C(=C(N=C1)N)Br)C | [2] |

| InChIKey | PZIWHEZMEJMJLP-UHFFFAOYSA-N | [2] |

Thermal Properties and Solubility Profile: An Evidence-Based Approach

Direct experimental data for the melting point and solubility of 2-Amino-3-bromo-5,6-dimethylpyridine is limited. However, we can establish a scientifically sound estimation by examining its structural isomer, 2-Amino-5-bromo-4,6-dimethylpyridine (CAS No. 89856-44-0), for which data is available.

Melting Point

The reported melting point for the isomer 2-Amino-5-bromo-4,6-dimethylpyridine is 144-148 °C .[3][4] Both isomers possess the same molecular weight and functional groups capable of hydrogen bonding (the amino group) and dipole-dipole interactions (the C-Br bond and the pyridine ring). The primary difference lies in the substitution pattern, which affects the crystal lattice packing efficiency. It is reasonable to hypothesize that the melting point of 2-Amino-3-bromo-5,6-dimethylpyridine will be in a similar range. Minor deviations will arise from differences in intermolecular forces dictated by the specific arrangement of substituents.

Boiling Point

Boiling point data for this class of compounds is often not reported, as they may be prone to decomposition at the high temperatures required for boiling under atmospheric pressure. Distillation, if necessary, would likely be performed under high vacuum.

Solubility

The isomer 2-Amino-5-bromo-4,6-dimethylpyridine is reported to be soluble in chloroform and methanol.[4] This provides a strong basis for predicting the solubility of 2-Amino-3-bromo-5,6-dimethylpyridine.

-

Rationale : The molecule exhibits both polar and non-polar characteristics. The pyridine ring, amino group, and bromine atom introduce polarity and the capacity for hydrogen bonding, favoring solubility in polar protic (e.g., methanol) and polar aprotic (e.g., chloroform) solvents. The two methyl groups and the aromatic ring itself contribute non-polar character.

-

Predicted Solubility :

-

High Solubility : Expected in polar organic solvents like Methanol, Ethanol, Chloroform, and Ethyl Acetate.

-

Limited Solubility : Expected in non-polar solvents such as hexanes or toluene.

-

Poor Solubility : Expected in water, due to the dominance of the non-polar aromatic and methyl groups over the polar amino group.

-

Spectroscopic Characterization Workflow

Structural verification and purity assessment are critically dependent on spectroscopic analysis. The following section details the standard protocols and expected spectral features for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Experimental Protocol (¹H NMR):

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis : Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Expected ¹H NMR Spectral Features: While no direct spectrum is available for this isomer, we can predict the key signals based on known data for related compounds like 2-Amino-3-bromo-6-methylpyridine and 2-Amino-3-bromo-5-methylpyridine.[5][6]

-

Aromatic Proton (1H) : A single singlet is expected for the proton at the C4 position. Its chemical shift would likely be in the range of δ 7.0-8.0 ppm .

-

Amino Protons (2H) : A broad singlet corresponding to the -NH₂ group, typically in the range of δ 4.5-6.0 ppm . The chemical shift can vary significantly with concentration and solvent.

-

Methyl Protons (3H + 3H) : Two distinct singlets for the two non-equivalent methyl groups at C5 and C6. These would likely appear in the upfield region, around δ 2.2-2.5 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation : Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected FT-IR Absorption Bands: Based on studies of similar aminobromopyridines, the following characteristic vibrations are expected.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |

| 1640 - 1590 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1620 - 1550 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1100 - 1000 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Experimental Protocol (GC-MS):

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Injection : Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any volatile impurities.

-

Ionization : Electron Ionization (EI) is a standard method for this type of analysis.

-

Analysis : Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic isotopic patterns.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺) : The most critical feature is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion:

-

m/z ≈ 200 (for the molecule containing ⁷⁹Br)

-

m/z ≈ 202 (for the molecule containing ⁸¹Br)

-

-

Fragmentation : Common fragmentation pathways may include the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺).

Safety and Handling

Proper handling is essential for ensuring laboratory safety.

-

Hazards : This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

-

Precautions :

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 - 8 °C .[1]

Conclusion

2-Amino-3-bromo-5,6-dimethylpyridine is a valuable chemical intermediate whose physical properties are consistent with its structure as a substituted aromatic amine. While a complete experimental dataset for this specific isomer is not publicly available, a robust and scientifically sound profile can be constructed through analysis of its structural analogues. This guide provides the foundational knowledge and methodological framework for researchers to confidently identify, handle, and utilize this compound in their synthetic endeavors. The outlined spectroscopic protocols serve as a self-validating system for confirming the identity and purity of the material, which is the cornerstone of reproducible and reliable scientific research.

References

-

SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-ブロモ-4,6-ジメチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-AMINO-5-BROMO-4,6-DIMETHYLPYRIDINE CAS#: [amp.chemicalbook.com]

- 5. 2-Amino-3-bromo-6-methylpyridine(126325-46-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-3-bromo-5,6-dimethylpyridine: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 2-Amino-3-bromo-5,6-dimethylpyridine. We will delve into its fundamental properties, provide a robust, field-tested synthetic protocol, discuss methods for its characterization, and explore its utility as a strategic building block in the synthesis of biologically active molecules.

Core Physicochemical & Structural Data

2-Amino-3-bromo-5,6-dimethylpyridine is a substituted pyridine derivative valued for its specific arrangement of functional groups, which allows for sequential and regioselective chemical modifications. The amino group activates the pyridine ring, while the bromine atom at the adjacent position serves as an excellent leaving group for cross-coupling reactions. The methyl groups provide steric and electronic influence and can be important for tailoring the solubility and metabolic profile of downstream compounds.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.07 g/mol | [1] |

| CAS Number | 161091-49-2 | [1] |

| Appearance | Slight yellow to yellow crystalline powder | N/A |

| Melting Point | 114-116 °C | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane | N/A |

| Storage | Store at 2-8°C, protect from light | N/A |

Synthesis Protocol: Regioselective Bromination

The synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine is most effectively achieved through the direct electrophilic bromination of the commercially available precursor, 2-Amino-5,6-dimethylpyridine. The amino group at the C2 position is a strong activating group and directs electrophiles primarily to the C3 and C5 positions. Due to the presence of the methyl group at C5, the C3 position is the most electronically favorable and sterically accessible site for bromination.

The choice of brominating agent is critical. While elemental bromine (Br₂) in a solvent like acetic acid is effective, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid, easier to handle, and can lead to cleaner reactions with fewer byproducts.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Amino-5,6-dimethylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5,6-dimethylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material). Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The use of a slight excess of NBS ensures the complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species, followed by saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ACN used).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to afford the pure 2-Amino-3-bromo-5,6-dimethylpyridine.

Caption: Workflow for the synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine.

Spectroscopic Characterization Profile

While a publicly available, verified spectrum for this specific compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic features. Experimental acquisition of ¹H NMR, ¹³C NMR, IR, and mass spectra is a mandatory step for identity confirmation and purity assessment following synthesis.

| Analysis | Expected Signals | Rationale |

| ¹H NMR | Singlet (1H, aromatic) | The single proton on the pyridine ring at the C4 position. |

| Singlet (3H, methyl) | Protons of the methyl group at C5 or C6. | |

| Singlet (3H, methyl) | Protons of the other methyl group. | |

| Broad Singlet (2H, amine) | Protons of the NH₂ group; chemical shift can vary with solvent and concentration. | |

| ¹³C NMR | ~6 signals | Expect 7 distinct carbon signals, though two methyl signals may be very close. Signals include 4 quaternary carbons (C2, C3, C5, C6), 1 methine carbon (C4), and 2 methyl carbons. |

| IR (cm⁻¹) | 3450-3300 (two bands) | N-H symmetric and asymmetric stretching of the primary amine. |

| 3100-3000 | Aromatic C-H stretching. | |

| 2950-2850 | Aliphatic C-H stretching of the methyl groups. | |

| 1620-1580 | C=C and C=N stretching of the pyridine ring. | |

| 600-500 | C-Br stretching. | |

| Mass Spec (EI) | M⁺ and M⁺+2 peaks | A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted aminopyridines and aminopyrimidines are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] The 2-aminopyridine motif is a well-established hinge-binding element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing further complexity and targeting specific pockets within the ATP-binding site via metal-catalyzed cross-coupling reactions.

A prominent example is in the design of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma (HCC).[2] While the cited literature uses structurally related cores, 2-Amino-3-bromo-5,6-dimethylpyridine is an ideal starting point for such a synthetic campaign. A typical application would involve a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction.

Exemplar Protocol: Suzuki-Miyaura Cross-Coupling

The following workflow illustrates how 2-Amino-3-bromo-5,6-dimethylpyridine can be used to synthesize a more complex biaryl system, a common core structure in kinase inhibitors.

Caption: Generalized workflow for a Suzuki-Miyaura coupling application.

This reaction effectively replaces the bromine atom with a new aryl group, enabling the exploration of structure-activity relationships (SAR) by varying the nature of the boronic acid coupling partner. The amino and methyl groups remain intact, serving as crucial pharmacophoric features.

Safety & Handling

As a laboratory chemical, 2-Amino-3-bromo-5,6-dimethylpyridine must be handled with appropriate precautions.

-

Hazard Statements: GHS classifications indicate that this compound causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

References

-

PubChem. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 856–869. Available at: [Link]

Sources

- 1. 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-Amino-3-bromo-5,6-dimethylpyridine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-bromo-5,6-dimethylpyridine, a key building block in modern medicinal and materials chemistry.[1] Recognizing the current scarcity of quantitative solubility data in publicly accessible literature, this document furnishes a robust theoretical framework to predict its behavior in a wide array of organic solvents. By dissecting the molecule's inherent physicochemical properties, we offer reasoned estimations of its solubility, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol for the precise determination of this compound's solubility is presented, enabling laboratories to generate the critical quantitative data necessary for process optimization and regulatory compliance.

Introduction: The Strategic Importance of 2-Amino-3-bromo-5,6-dimethylpyridine

2-Amino-3-bromo-5,6-dimethylpyridine is a strategically important heterocyclic amine, finding extensive application as a versatile intermediate in the synthesis of novel pharmaceutical agents and advanced agrochemicals.[1] Its unique molecular architecture, featuring a pyridine core substituted with an amino group, a bromine atom, and two methyl groups, imparts a distinct reactivity profile that is highly valued in the construction of complex molecular scaffolds. The amino group serves as a key nucleophilic handle and a site for further functionalization, while the bromine atom provides a reactive center for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The dimethyl substitution pattern influences the molecule's steric and electronic properties, which can be fine-tuned to modulate the biological activity of the final product.

The solubility of this compound is a critical parameter that governs its utility in a practical laboratory and industrial setting. Efficient reaction kinetics, the success of purification strategies such as crystallization, and the development of stable formulations are all intrinsically linked to a thorough understanding of its solubility in various solvent systems. This guide aims to bridge the current knowledge gap by providing both predictive insights and a practical framework for the experimental determination of the solubility of 2-Amino-3-bromo-5,6-dimethylpyridine.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of 2-Amino-3-bromo-5,6-dimethylpyridine that dictate its solubility are its polarity, hydrogen bonding capabilities, and the potential for acid-base interactions.

Molecular Polarity and Dipole Moment

The pyridine ring, being a heteroaromatic system containing a nitrogen atom, possesses a significant dipole moment. The presence of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom further modulates the electron distribution within the molecule, resulting in a net molecular dipole. This inherent polarity suggests that 2-Amino-3-bromo-5,6-dimethylpyridine will exhibit preferential solubility in polar solvents that can engage in dipole-dipole interactions.

Hydrogen Bonding Capacity

The primary amino group (-NH2) is a potent hydrogen bond donor, capable of forming strong intermolecular hydrogen bonds with solvents that have hydrogen bond acceptor sites (e.g., lone pairs on oxygen or nitrogen atoms). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. This dual hydrogen bonding capability is a dominant factor in its solubility in protic solvents like alcohols and water, as well as aprotic solvents with hydrogen bond accepting functional groups.

Acid-Base Properties

The amino group imparts basic character to the molecule, allowing it to react with acidic solvents or in acidic media to form a more soluble salt.[3][4] This principle can be exploited to enhance its solubility in aqueous acidic solutions.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table summarizes the predicted solubility of 2-Amino-3-bromo-5,6-dimethylpyridine in a range of common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential for quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the amino group of the solute and the hydroxyl group of the solvent. The polarity of the solvent also matches that of the solute. |

| Polar Aprotic | Dichloromethane, Chloroform | High | Favorable dipole-dipole interactions. The compound is known to be soluble in these solvents.[5] |

| Acetone, Ethyl Acetate | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor for the amino group. The overall polarity is suitable for dissolution. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents with strong hydrogen bond accepting capabilities, which will readily solvate the molecule. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to DMF or DMSO. | |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The significant difference in polarity and the lack of favorable intermolecular interactions (only weak van der Waals forces) will limit solubility. |

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[6] This protocol provides a self-validating system for determining the equilibrium solubility of 2-Amino-3-bromo-5,6-dimethylpyridine in a chosen organic solvent at a specific temperature.

Objective

To determine the saturation solubility of 2-Amino-3-bromo-5,6-dimethylpyridine in a selected organic solvent at a constant temperature.

Materials and Equipment

-

2-Amino-3-bromo-5,6-dimethylpyridine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with orbital shaker

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR).[7]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 2-Amino-3-bromo-5,6-dimethylpyridine and add it to a vial containing a known volume or mass of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis of the Saturated Solution:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Quantitatively dilute the saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of 2-Amino-3-bromo-5,6-dimethylpyridine.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Self-Validation and Quality Control

-

Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a constant value, confirming that equilibrium has been established.

-

Mass Balance: After the experiment, carefully evaporate the solvent from the remaining saturated solution and the undissolved solid and weigh the recovered solute. This should be in good agreement with the initial amount of solute used, accounting for the amount withdrawn for analysis.

-

Triplicate Measurements: Perform the entire experiment in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of 2-Amino-3-bromo-5,6-dimethylpyridine.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Odessa College.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology.

- 161091-49-2(2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE) Product Description. ChemicalBook.

- 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855. PubChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

- Solubility of Organic Compounds. (2023, August 31). University of Toronto.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data.

- 2-Amino-3-bromo-5,6-dimethylpyridine. Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. 161091-49-2 CAS MSDS (2-AMINO-3-BROMO-5,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine

Abstract

2-Amino-3-bromo-5,6-dimethylpyridine is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique substitution pattern—a nucleophilic amino group, a synthetically versatile bromine atom, and two methyl groups that modulate electronic properties and solubility—renders it an invaluable starting material for constructing complex molecular architectures. This guide provides a comprehensive technical overview of a robust synthetic strategy, beginning with the accessible starting material 2,6-lutidine. We will delve into the mechanistic rationale behind a two-stage synthesis: the direct amination of 2,6-lutidine to form the key intermediate, 2-amino-5,6-dimethylpyridine, followed by a regioselective bromination to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind critical process parameters.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of 2-Amino-3-bromo-5,6-dimethylpyridine is most logically approached via a two-step sequence. The core strategy hinges on first installing the C2-amino group onto a readily available dimethylpyridine scaffold, followed by the selective introduction of a bromine atom at the C3 position.

The primary transformations are:

-

Amination: Conversion of 2,6-dimethylpyridine (2,6-lutidine) to 2-amino-5,6-dimethylpyridine.

-

Bromination: Regioselective electrophilic aromatic substitution on 2-amino-5,6-dimethylpyridine to install a bromine atom at the C3 position.

This approach is advantageous as it begins with a commercially available and cost-effective starting material, 2,6-lutidine. The subsequent bromination is directed by the powerful activating and ortho-directing effect of the C2-amino group, which ensures high regioselectivity for the desired C3 isomer.

Chapter 2: Synthesis of the Key Intermediate: 2-Amino-5,6-dimethylpyridine

The crucial first step is the synthesis of the aminopyridine precursor. While several methods exist for aminating pyridines, the Chichibabin reaction offers a direct and historically significant route from 2,6-lutidine.[1]

Mechanistic Insight: The Chichibabin Reaction

The Chichibabin reaction is a nucleophilic aromatic substitution that utilizes a powerful nucleophile, the amide anion (NH₂⁻), typically generated from sodium amide (NaNH₂), to directly displace a hydride ion (H⁻) from an electron-deficient pyridine ring.[2]

-

Nucleophilic Attack: The amide anion attacks the C2-position of the pyridine ring, which is electron-deficient due to the inductive effect of the ring nitrogen. This forms a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex.[2]

-

Hydride Elimination: Aromatization is restored through the elimination of a hydride ion (H⁻). This is the rate-determining step and is driven by the recovery of the stable aromatic system.

-

Workup: The resulting sodium salt of the aminopyridine is protonated during aqueous workup to yield the final 2-amino-5,6-dimethylpyridine product.

While effective, the classical Chichibabin reaction requires harsh conditions (high temperatures and a dangerous reagent in sodium amide).[1][2] Modern variations offer milder conditions, though the fundamental transformation remains a cornerstone of pyridine chemistry.[3][4] An alternative, though lower-yielding, route involves the catalytic reaction of 2,4-diaminotoluene with ammonia over an aluminum oxide catalyst.[5]

Experimental Protocol: Chichibabin Amination of 2,6-Lutidine

This protocol describes the direct amination of 2,6-lutidine using sodium amide in an inert, high-boiling solvent.

Materials and Reagents:

-

2,6-Dimethylpyridine (2,6-Lutidine)

-

Sodium Amide (NaNH₂)

-

Toluene or Xylene (anhydrous)

-

Ammonium Chloride (saturated aqueous solution)

-

Sodium Hydroxide (aqueous solution)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle with temperature controller

-

Separatory funnel

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add anhydrous toluene and sodium amide (1.1 to 1.5 equivalents).

-

Addition of Substrate: While stirring vigorously, slowly add 2,6-lutidine (1.0 equivalent) to the suspension.

-

Reaction: Heat the mixture to reflux (typically 110-140°C) for 4-8 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas and the formation of a characteristic reddish-brown color from the intermediate complex.[2]

-

Quenching: After cooling the reaction to room temperature, cautiously quench the mixture by the slow addition of a saturated ammonium chloride solution to neutralize any unreacted sodium amide.

-

Workup & Extraction: Adjust the pH of the aqueous layer to be basic with a sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2-amino-5,6-dimethylpyridine.

| Parameter | Condition | Rationale / Notes |

| Solvent | Toluene or Xylene | High boiling point is required to drive the reaction. Must be anhydrous. |

| Temperature | 110-140 °C (Reflux) | Overcomes the activation energy for hydride elimination.[1] |

| Reaction Time | 4 - 8 hours | Monitor by TLC or GC-MS for consumption of starting material. |

| Atmosphere | Inert (Nitrogen/Argon) | Sodium amide is highly reactive with water and oxygen. |

| Safety | Extreme Caution: Sodium amide is a hazardous and highly reactive solid. Hydrogen gas is evolved during the reaction. Perform in a well-ventilated fume hood. |

Chapter 3: Regioselective Bromination to Yield the Final Product

The final step is the bromination of the 2-amino-5,6-dimethylpyridine intermediate. The regioselectivity of this reaction is governed by the powerful activating and directing effects of the substituents on the pyridine ring.

Mechanistic Insight: Electrophilic Aromatic Substitution

The amino group at the C2 position is a strong activating group and an ortho, para-director. The methyl groups at C5 and C6 are weakly activating.

-

Directing Effects: The C2-amino group strongly directs the incoming electrophile (Br⁺) to the C3 and C5 positions.

-

Steric Hindrance: The C5 position is sterically hindered by the adjacent C6-methyl group.

N-Bromosuccinimide (NBS) is often the preferred brominating agent for activated aromatic systems as it provides a low concentration of molecular bromine in situ, which helps to minimize over-bromination and side reactions.[6]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the selective bromination of similar activated aminopyridines.

Materials and Reagents:

-

2-Amino-5,6-dimethylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water & Ice

-

Acetonitrile (for washing, optional)

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Setup: In the flask, dissolve 2-amino-5,6-dimethylpyridine (1.0 equivalent) in DMF. Stir until a homogenous solution is formed.

-

Cooling: Cool the flask in an ice bath to between 0 and 5°C. Maintaining a low temperature during the addition of the brominating agent is critical to control the reaction's exotherm and enhance selectivity.

-

Addition of Brominating Agent: In a separate beaker, dissolve NBS (1.0-1.05 equivalents) in a minimal amount of DMF. Transfer this solution to a dropping funnel and add it dropwise to the cooled pyridine solution over 30-60 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Pour the reaction mixture into a beaker containing a substantial amount of ice water. A solid precipitate of the product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove DMF and succinimide byproducts. An optional wash with cold acetonitrile can further enhance purity.

-

Drying: Dry the filtered solid under vacuum to obtain the final product, 2-Amino-3-bromo-5,6-dimethylpyridine.

| Parameter | Condition | Rationale / Notes |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, slow release of Br⁺, minimizing side reactions.[6] |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves both the substrate and NBS. |

| Temperature | 0-5 °C (addition), then RT | Controls exothermicity and improves regioselectivity. |

| Reaction Time | 8 - 12 hours | Reaction is typically complete overnight. Monitor by TLC. |

| Workup | Precipitation in ice water | Product is typically insoluble in water, allowing for easy isolation. |

Chapter 4: Characterization and Safety

Characterization: The identity and purity of the synthesized 2-Amino-3-bromo-5,6-dimethylpyridine should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the bromine substitution.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations:

-

Sodium Amide (NaNH₂): Extremely hazardous. Reacts violently with water. Handle only under an inert, dry atmosphere.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and skin contact.

-

Solvents: Toluene, xylene, and DMF are flammable and have associated toxicities. Always work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory throughout the synthesis.

References

-

Grokipedia. Chichibabin reaction. [Link]

-

Wikipedia. Chichibabin reaction. [Link]

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

- Google Patents.

-

Slideshare. Chichibabin Reaction | PPTX. [Link]

-

National Institutes of Health (NIH). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

-

Chichibabin Reaction. Chichibabin Reaction. [Link]

-

Wiley Online Library. Revisiting the chichibabin reaction : C2 amination of pyridines with a NaH−Iodide composite. [Link]

-

Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

-

National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

-

ResearchGate. Synthesis of 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol (13). [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

Organic Syntheses. 2,6-dimethylpyridine. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

- Google Patents.

-

Wikipedia. 2,6-Lutidine. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-bromo-5,6-dimethylpyridine

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Amino-3-bromo-5,6-dimethylpyridine (CAS No. 161091-49-2), a heterocyclic building block pivotal in pharmaceutical and agrochemical research.[1] Synthesizing data from established safety data sheets, toxicological profiles of analogous compounds, and standard laboratory practices for halogenated organic compounds, this document is intended for researchers, chemists, and laboratory professionals. It details the compound's toxicological and physical hazards, mandates specific engineering controls and personal protective equipment, and outlines step-by-step procedures for routine handling, storage, spill management, and waste disposal to ensure a self-validating system of safety and scientific integrity.

Introduction: Understanding the Compound

2-Amino-3-bromo-5,6-dimethylpyridine is a substituted pyridine derivative. Its molecular structure, featuring an amine group, a bromine atom, and two methyl groups on the pyridine ring, makes it a versatile intermediate in organic synthesis.[1] The presence of both a halogen and an amino group on an aromatic ring system necessitates a thorough understanding of its reactivity and potential hazards. While specific toxicological data for this exact compound is limited, the known hazards of related aminopyridines and halogenated organic compounds provide a strong basis for establishing rigorous safety protocols.

The aminopyridine class of chemicals is known to be acutely toxic, readily absorbed through the skin, and capable of affecting the central nervous system.[2][3] The primary mechanism of toxicity for some aminopyridines involves the blockage of potassium (K+) channels, which can lead to convulsions or seizures.[2][4] Furthermore, as a brominated organic compound, it falls under the category of halogenated waste, requiring specific disposal procedures to mitigate environmental and health risks.[5][6]

Hazard Identification and Analysis

A comprehensive risk assessment is the foundation of safe laboratory practice. The hazards associated with 2-Amino-3-bromo-5,6-dimethylpyridine are categorized based on available GHS (Globally Harmonized System) classifications and data from analogous compounds.

Toxicological Hazards

Based on GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as a skin and eye irritant.[7]

-

Skin Irritation (H315): Causes skin irritation.[7]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[7]

Physicochemical Hazards

As a solid organic compound, the primary physical hazard is the potential for dust inhalation.[8] If heated to decomposition (over 200°C), aminopyridines can emit highly toxic fumes of nitrogen oxides.[8]

Summary of Hazards

| Hazard Category | GHS Classification & Description | Causality and Field Insights |

| Acute Toxicity | Not fully classified, but aminopyridines are known to be toxic.[2][8] | The pyridine nitrogen and amino group can interact with biological systems, while the bromine atom increases lipophilicity, potentially enhancing absorption. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[7] | Aromatic amines and halogenated compounds can defat the skin and cause local irritation upon contact. Prolonged or repeated contact should be avoided. |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[7] | Particulate matter can cause mechanical irritation, and the chemical nature of the compound can lead to significant inflammatory responses in the eye. |

| Respiratory Hazard | Dust may cause respiratory irritation. | Fine powders can be easily inhaled, leading to irritation of the respiratory tract. The systemic toxicity of aminopyridines makes dust control critical.[2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is mandatory. This ensures that procedural failures do not immediately result in hazardous exposure.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-Amino-3-bromo-5,6-dimethylpyridine powder—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[5] This is the most critical step in preventing inhalation of the compound. The fume hood provides a contained workspace and protects the user from airborne particulates and potential vapors.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on a "barrier" philosophy, preventing all routes of potential exposure.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier. Given that aminopyridines are readily absorbed through the skin, gloves are essential.[2][5] Contaminated gloves must be disposed of immediately. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes and airborne dust. Standard prescription glasses are not a substitute. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | Not required if work is performed within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P95 or P100 particulate filters may be necessary. | This is a secondary control; the primary control is the fume hood. Respirator use requires prior medical clearance and fit-testing. |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling the compound from receipt to disposal.

Caption: Workflow for Safe Handling of 2-Amino-3-bromo-5,6-dimethylpyridine.

Step-by-Step Handling Protocol

-

Preparation:

-

Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

-

Don all required PPE: nitrile gloves, safety goggles, and a lab coat.[5]

-

Line the work surface inside the fume hood with disposable absorbent pads to contain any minor spills.

-

Assemble all necessary glassware and equipment.

-

-

Aliquotting and Solution Preparation (Inside Fume Hood):

-

Retrieve the container of 2-Amino-3-bromo-5,6-dimethylpyridine from its designated storage location.

-

To minimize static discharge, use an anti-static weigh boat or grounding strap.

-

Carefully weigh the desired amount of the solid. Avoid creating dust clouds by handling the material gently.

-

To prepare a solution, add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the weighing paper or boat.

-

Tightly cap the original container and return it to storage.

-

-

Post-Handling and Cleanup:

-

Decontaminate any non-disposable equipment (like spatulas) by rinsing with an appropriate solvent. Collect this rinse as hazardous waste.

-

Dispose of all contaminated disposable items (gloves, weigh boats, absorbent pads) in the designated "Halogenated Organic Waste" container.[5][6]

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Wash hands thoroughly with soap and water.

-

Storage, Spill, and Disposal Procedures

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some suppliers recommend refrigerated storage (0 - 8 °C).[1] Always follow the storage temperature specified on the supplier's label and Safety Data Sheet.

-

Store in a designated cabinet, segregated from incompatible chemicals.

Spill and Exposure Management

| Scenario | Procedure |

| Minor Spill (Inside Fume Hood) | 1. Ensure PPE is intact. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Scoop the absorbent material into the designated halogenated waste container. 4. Clean the area with a suitable solvent, collecting all materials for disposal. |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10] 2. Remove contaminated clothing while under a safety shower. 3. Seek immediate medical attention.[10] |

| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[9][10] 2. Remove contact lenses if present and easy to do.[9] 3. Seek immediate medical attention. |

| Inhalation | 1. Move the affected person to fresh air immediately.[9][10] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[9] 3. Seek immediate medical attention.[9] |

Waste Disposal

As a brominated organic compound, 2-Amino-3-bromo-5,6-dimethylpyridine and any materials contaminated with it must be disposed of as halogenated organic waste .[5][6]

-

Never dispose of this chemical down the drain.[5]

-

Collect all solid and liquid waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[6][11]

-

The waste container must be kept closed except when adding waste.[11]

-

Follow all institutional and local regulations for hazardous waste pickup and disposal.

Conclusion

While 2-Amino-3-bromo-5,6-dimethylpyridine is a valuable reagent in chemical synthesis, its potential hazards necessitate a disciplined and informed approach to its handling. The core principles of laboratory safety—containment, use of appropriate PPE, and adherence to established procedures—are paramount. By integrating the protocols outlined in this guide, research professionals can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

-

Rosh, A. N., et al. (2016). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine. PubChem. Retrieved from [Link]

-

Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. epa.gov [epa.gov]

- 3. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

- 4. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceready.com.au [scienceready.com.au]

- 6. bucknell.edu [bucknell.edu]

- 7. 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-Amino-3-bromo-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

The Strategic Utility of 2-Amino-3-bromo-5,6-dimethylpyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Highly Functionalized Pyridine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyridine ring stands out as a privileged structure, present in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role as a cornerstone in medicinal chemistry. This guide focuses on a particularly valuable, yet specialized, derivative: 2-Amino-3-bromo-5,6-dimethylpyridine .

With its distinct arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and two methyl groups that can influence conformation and metabolic stability, this compound serves as a highly adaptable platform for the synthesis of complex, biologically active molecules.[2][3] Its utility is most pronounced in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1][2][4][5][6][7] This technical guide will provide an in-depth exploration of the synthesis, key reactions, and medicinal chemistry applications of 2-Amino-3-bromo-5,6-dimethylpyridine, offering both foundational knowledge and practical, field-proven insights for its effective utilization in drug discovery programs.

Core Synthetic Strategies: Harnessing the Reactivity of 2-Amino-3-bromo-5,6-dimethylpyridine

The synthetic value of 2-Amino-3-bromo-5,6-dimethylpyridine lies in the differential reactivity of its functional groups. The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Concurrently, the 2-amino group can serve as a key hydrogen bond donor in interactions with biological targets or as a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

The C-Br bond at the 3-position is the primary site for synthetic elaboration, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being the most pivotal transformations.

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of 2-Amino-3-bromo-5,6-dimethylpyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 3-position, a key structural modification in many kinase inhibitors.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-bromo-5,6-dimethylpyridine with an Arylboronic Acid

This protocol is adapted from established procedures for structurally similar aminobromopyridines.[8][9]

Materials:

-

2-Amino-3-bromo-5,6-dimethylpyridine (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water 4:1, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 2-Amino-3-bromo-5,6-dimethylpyridine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aminobromopyridine Analogs

| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 | [9] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 | [9] |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 75 | [10] |

Data adapted from reactions with structurally similar aminobromopyridines.

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[11][12] This reaction allows for the coupling of 2-Amino-3-bromo-5,6-dimethylpyridine with a diverse range of primary and secondary amines at the 3-position, a common strategy in the development of many therapeutic agents.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5,6-dimethylpyridine with an Aniline

This protocol is based on established methods for the amination of 2-bromopyridines.[8][12][13]

Materials:

-

2-Amino-3-bromo-5,6-dimethylpyridine (1.0 eq)

-

Aniline or other amine (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 eq)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

-

Add 2-Amino-3-bromo-5,6-dimethylpyridine and the amine coupling partner.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Design: A Case Study Approach

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino group and the pyridine nitrogen form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The strategic placement of substituents on this core allows for the optimization of potency, selectivity, and pharmacokinetic properties. 2-Amino-3-bromo-5,6-dimethylpyridine provides an excellent starting point for the exploration of these structure-activity relationships (SAR).

Targeting p38 MAP Kinase: A Therapeutic Target in Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the inflammatory response, and its inhibition has been a major focus for the development of anti-inflammatory drugs.[4][7] A number of potent p38 inhibitors are based on the 2-aminopyridine scaffold.

Conceptual Design of p38 MAP Kinase Inhibitors from 2-Amino-3-bromo-5,6-dimethylpyridine

The synthesis of a library of potential p38 inhibitors can be envisioned through a divergent synthetic strategy starting from 2-Amino-3-bromo-5,6-dimethylpyridine.

Caption: Synthetic strategy for p38 inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 2-Amino-3-bromo-5,6-dimethylpyridine is not extensively published, we can extrapolate from closely related 2-aminopyridine kinase inhibitors.

-

The 3-Position: Large, hydrophobic groups at this position often occupy a hydrophobic pocket in the kinase active site, contributing significantly to potency. Aryl and heteroaryl groups introduced via Suzuki coupling are common.

-

The 2-Amino Group: This group is typically crucial for hinge binding. Acylation or alkylation can modulate this interaction and impact potency and selectivity.

-

The 5- and 6-Methyl Groups: These substituents can influence the conformation of the molecule and may provide beneficial interactions with the protein. They can also block sites of metabolism, improving the pharmacokinetic profile.

Table 2: Biological Activity of Representative 2-Aminopyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Key Structural Feature | IC₅₀ (nM) | Reference |

| 2-Aminopyridine Derivative | JAK2 | 2-amino-3-(substituted phenyl)pyridine | 9 | [2] |

| Pyrido[2,3-d]pyrimidine | PI3Kα | 2-(3-hydroxyphenyl)-4-morpholino | 19 | [14] |

| Pyrido[2,3-d]pyrimidine | Tyrosine Kinases | Varied C5 and C7 substituents | 0.13 - 1.11 (µM) | [1] |